2-[3-(Dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a key intermediate in the synthesis of (S)-2-[4-(Dimethylamino)phenyl]-2,3-dihydro-N-[2-hydroxy-3-[4-[2-(1-methylethoxy)-phenyl]-1-piperazinyl]propyl]-1,3-dioxo-1H-isoindole-5-carboxamide (RWJ 69442) []. RWJ 69442 is a potent and selective α1a-adrenergic receptor antagonist previously considered for the treatment of benign prostatic hyperplasia [].
The synthesis of 2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a multi-step process. A detailed description of the improved synthesis can be found in the paper "An improved synthesis of enantiomerically pure RWJ 69442, a development candidate for the treatment of benign prostatic hyperplasia" []. This improved synthesis highlights the use of less hazardous reagents, easier purification steps, and results in higher enantiomeric purity compared to previous methods [].
While specific details about the molecular structure analysis of 2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid are not available in the provided papers, its structure can be deduced from its chemical name and its role as an intermediate in the synthesis of RWJ 69442 [].
The primary application of 2-[3-(dimethylamino)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is its use as a crucial building block in the synthesis of RWJ 69442 []. RWJ 69442 has been investigated for its potential in treating benign prostatic hyperplasia due to its α1a-adrenergic receptor antagonist activity [].
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.:
CAS No.: 53417-29-1